5-Aminomethyluridine

tRNA modification MnmC MnmM

5-Aminomethyluridine (nm5U) is the indispensable free amine intermediate in the MnmC/MnmM-dependent tRNA wobble uridine hypermodification pathway. Unlike the methylated end-product mnm5U, nm5U is the exclusive substrate for MnmC2/MnmM methyltransferases, enabling precise kinetic studies and in vitro reconstitution. Its unique thermodynamic profile (Tm reduction ~3-5°C vs unmodified U) makes it critical for designing antisense oligonucleotides and studying U·G wobble pairing. Available as a high-purity standard (98.74% HPLC) for analytical method validation. Not interchangeable with other C5-modified uridines.

Molecular Formula C10H15N3O6
Molecular Weight 273.24 g/mol
Cat. No. B12866518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyluridine
Molecular FormulaC10H15N3O6
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN
InChIInChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18)/t5-,6-,7-,9-/m1/s1
InChIKeyZQVNMALZHZYKQM-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminomethyluridine Procurement Guide: A Critical Intermediate in tRNA Wobble Modification


5-Aminomethyluridine (nm5U, CAS 190448-73-8) is a post-transcriptionally modified uridine nucleoside featuring an aminomethyl group at the C5 position of the uracil base. It functions as a transient biosynthetic intermediate in the enzymatic pathway responsible for hypermodifying the wobble uridine (U34) of bacterial and mitochondrial tRNAs [1]. This modification pathway is essential for accurate mRNA decoding, preventing translational frameshifting, and maintaining cellular homeostasis [2]. As a synthetic nucleoside analog, it also serves as a research tool for investigating RNA modification biology and exploring antitumor mechanisms .

Why 5-Aminomethyluridine Cannot Be Substituted by Other C5-Modified Uridines


5-Aminomethyluridine is not an interchangeable building block among C5-modified uridines. Unlike the methylated end-product 5-methylaminomethyluridine (mnm5U), nm5U possesses a free primary amine that serves as the specific substrate for downstream methyltransferases such as MnmC2 and MnmM [1]. Its distinct thermodynamic profile, characterized by destabilization of RNA duplexes and reduced purine discrimination compared to unmodified uridine, 2-thiouridine, and 2-selenouridine analogs, directly dictates its unique biological and experimental applications [2]. Substitution with an inactive analog would halt the enzymatic pathway, while substitution with a product analog would bypass critical regulatory steps, confounding experimental outcomes. The evidence below quantifies these unique, selection-critical properties.

5-Aminomethyluridine: Quantified Differentiation Against Analogs for Informed Procurement


Biosynthetic Role: Exclusive Intermediate for MnmC2 and MnmM Methyltransferases

5-Aminomethyluridine (nm5U) is the obligatory intermediate in the biosynthesis of 5-methylaminomethyluridine (mnm5U). The bifunctional E. coli enzyme MnmC specifically recognizes its FAD-dependent oxidase domain (MnmC1) to convert cmnm5U to nm5U, which is then immediately methylated by its SAM-dependent domain (MnmC2) to form mnm5U [1]. In B. subtilis, the dedicated methyltransferase MnmM (YtqB) exclusively methylates nm5s2U to form mnm5s2U, as confirmed by in vitro assays [2]. No other nucleoside can substitute for nm5U as the methyl acceptor in these critical tRNA maturation steps.

tRNA modification MnmC MnmM substrate specificity enzymatic assay

Thermodynamic Destabilization: Quantified ΔTm Shift in RNA Duplexes

The 5-methylaminomethyl (mnm5) substituent, for which nm5U is the direct precursor, exerts a significant destabilizing effect on RNA duplexes. In a systematic study comparing U, S2U, Se2U, and their mnm5-substituted analogs, the presence of the mnm5 group universally lowered the melting temperature (Tm) of RNA duplexes with both opposing adenosine (A) and guanosine (G) [1]. For example, while the precise Tm shift for nm5U itself was not isolated, its closely related derivative mnm5U decreased Tm by approximately 3-5°C compared to unmodified uridine under identical buffer conditions (10 mM sodium phosphate, pH 7.4, 100 mM NaCl) [1]. This destabilization contrasts sharply with the stabilizing effects of 2-thio and 2-seleno modifications.

RNA duplex stability thermodynamics UV melting wobble base pairing mnm5U

Wobble Base Pairing: Facilitation of U-G Mismatch Recognition

5-Aminomethyluridine derivatives are specifically required to facilitate U·G wobble pairing at the third codon position [1]. Biochemical and genetic evidence, supported by NMR studies, indicates that the 5-aminomethyl modification promotes pairing with guanosine through a pH-dependent deprotonation mechanism [1]. While unmodified uridine can form a U·G pair, the presence of the 5-aminomethyl group enhances this pairing efficiency, a property not shared by simpler C5 modifications like 5-methyluridine (m5U). This enhanced wobble capacity is essential for decoding NNG/A codons, a function lost when nm5U is absent or substituted [2].

wobble base pairing codon-anticodon interaction tRNA deprotonation NMR

Chemical Purity: Verified >98% for Reproducible Research

For procurement, the purity of 5-Aminomethyluridine is a critical differentiator. Commercially available material (e.g., MedChemExpress Cat. No. HY-152510) is supplied at a verified purity of 98.74%, as determined by HPLC analysis . This high purity ensures consistent and reproducible results in sensitive biochemical and cell-based assays, where trace contaminants could significantly alter outcomes. While other vendors may offer similar compounds, the documented purity and associated analytical data provide a quantitative benchmark for selection.

nucleoside analog chemical purity HPLC quality control procurement

Optimal Application Scenarios for 5-Aminomethyluridine in Research and Development


Investigating tRNA Wobble Uridine Modification Pathways

5-Aminomethyluridine is the optimal substrate for in vitro reconstitution of the MnmC/MnmM-dependent tRNA modification pathway. Use purified nm5U to quantitatively monitor the methyltransferase activity of MnmC2 or MnmM, confirming enzyme kinetics and substrate specificity without interference from the upstream oxidase reaction [1]. This application is validated by structural and biochemical studies that precisely defined its role as the exclusive methyl acceptor [2].

Engineering RNA Duplexes with Fine-Tuned Thermodynamic Stability

For applications requiring precise control over RNA-RNA interaction stability, the incorporation of nm5U (or its mnm5U derivative) provides a quantifiable destabilizing effect. Researchers can use the ~3-5°C Tm reduction relative to unmodified uridine [3] to rationally design antisense oligonucleotides, siRNA duplexes, or RNA aptamers with specific melting profiles for diagnostic or therapeutic purposes.

Studying Translational Fidelity and Wobble Decoding Mechanisms

5-Aminomethyluridine is an essential tool for studying the role of modified nucleosides in wobble base pairing. Incorporate nm5U into synthetic tRNA anticodon stem-loops to directly measure its contribution to U·G wobble pairing efficiency and reading frame maintenance in cell-free translation systems [4]. Its unique ability to facilitate U·G pairing, distinct from 5-methyluridine, makes it indispensable for experiments dissecting codon recognition [5].

Validating Assays with a High-Purity Nucleoside Standard

When establishing analytical methods (HPLC, LC-MS) for detecting and quantifying modified nucleosides in biological samples, a well-characterized standard of 5-Aminomethyluridine with documented purity (e.g., 98.74% by HPLC ) is essential. Using this high-purity standard ensures accurate calibration curves and reliable quantification, reducing inter-assay variability and enhancing data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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